2,4-dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
The chemical reactions involving 2-quinolone derivatives can vary widely depending on the specific substituents present on the quinolone ring . Common reactions could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, the types of bonds present, and the specific substituents on the quinolone ring . These properties could include the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Pharmacological Applications
- A study on the synthesis and analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety explored the potential therapeutic applications of compounds within this chemical class. The research demonstrated the synthetic versatility of quinazoline derivatives and their relevance in developing analgesic agents (Saad et al., 2011).
Antitumor Properties
- Research into the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, highlighted the efforts to improve the solubility and, consequently, the bioavailability of quinazoline derivatives for cancer treatment. Some synthesized compounds showed significantly higher cytotoxicity than CB30865, indicating the potential of quinazoline derivatives in oncology (Bavetsias et al., 2002).
Luminescent Properties and Electron Transfer
- A study on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent sheds light on the potential application of structurally related compounds in materials science, particularly in the design of novel luminescent materials and their use in optical sensors (Gan et al., 2003).
Synthetic Methods and Chemical Properties
- The development of novel synthetic routes and the evaluation of heterocyclic carboxamides as potential antipsychotic agents provide insights into the chemical manipulation and pharmacological screening of quinazoline derivatives. This research underscores the importance of quinazoline and its derivatives in medicinal chemistry, offering a foundation for the development of new therapeutic agents (Norman et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-21-15-6-4-12(8-10(15)2-7-16(21)22)20-17(23)13-5-3-11(18)9-14(13)19/h3-6,8-9H,2,7H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPPTSCAGMKTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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